molecular formula C17H18N2O2S B317013 N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea

N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea

Katalognummer: B317013
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: QBPKKERRYSXKLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea is an organic compound with a complex structure that includes both phenoxy and carbamothioyl groups

Eigenschaften

Molekularformel

C17H18N2O2S

Molekulargewicht

314.4 g/mol

IUPAC-Name

2-(2-methylphenoxy)-N-[(2-methylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C17H18N2O2S/c1-12-7-3-5-9-14(12)18-17(22)19-16(20)11-21-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H2,18,19,20,22)

InChI-Schlüssel

QBPKKERRYSXKLT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2C

Kanonische SMILES

CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2C

Löslichkeit

1.1 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 2-methylphenyl isothiocyanate under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include halides and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. The phenoxy and carbamothioyl groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea include:

    2-methylphenoxyacetic acid: Shares the phenoxy group but lacks the carbamothioyl group.

    2-methylphenyl isothiocyanate: Contains the isothiocyanate group instead of the carbamothioyl group. The uniqueness of this compound lies in its combined phenoxy and carbamothioyl groups, which provide distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.